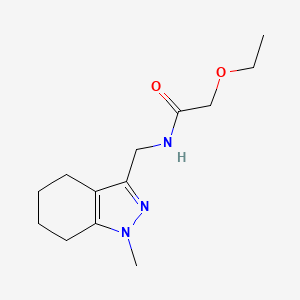![molecular formula C10H17N3O4S B2942739 5-[(3As,4S,6aR)-5-imino-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid CAS No. 2470384-86-0](/img/structure/B2942739.png)
5-[(3As,4S,6aR)-5-imino-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as biotin and derivatives . These are organic compounds containing a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring .
Synthesis Analysis
Biotin, which is a type of Vitamin B, Vitamin B7, is available as a white, crystalline powder . It is present in many foods, but it can also be produced by bacteria in the body . The majority of the combined forms of biotin found in animal and plant tissues are released during digestion by enzymatic hydrolysis .Molecular Structure Analysis
The molecular structure of this compound includes a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring . The molecular formula is CHNOS , with an average mass of 365.469 Da and a monoisotopic mass of 365.107910 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular structure, which consists of a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring . Its name is [3aS,4S,6aR, (+)]-Hexahydro-2-oxo-1H-thieno [3,4-d]imidazole-4-pentanoic acid 5-oxide .Wissenschaftliche Forschungsanwendungen
Biological Activities and Therapeutic Potential
- Inhibitors of Nitric Oxide Synthases (NOS): Research into S-2-amino-5-azolylpentanoic acids related to L-ornithine has led to the development of more potent inhibitors of nitric oxide synthases, with the most potent member identified against rat iNOS, rat nNOS, and a human-derived cNOS. This study highlights the therapeutic potential of these compounds in managing conditions associated with excessive nitric oxide production (Ulhaq et al., 1998).
Synthesis and Chemical Properties
- Cobalt(II) Complexes Formation: A study on cobalt(II) complexes of a new imidazolium-tagged thiadiazole ligand highlights the structural characterisation and potential applications of these complexes in materials science and catalysis (Huxel & Klingele, 2015).
- Antibacterial Bioactivity Synthesis: A synthetic route from 5-(2-Oxo-hexahydro-thieno(3,4-d)imidazol-6-yl)-pentanoic acid to 6-Pentyl-tetrahydro-thieno (3,4-d) imidazol-2-one, demonstrating important antibacterial bioactivity, was described, showcasing a potential pathway for developing new antibacterial agents (Liang et al., 2016).
Antioxidant and Cytoprotective Properties
- α-Lipoic Acid Derivatives: Studies on α-lipoic acid and its derivatives have shown significant antioxidant and cytoprotective properties. Novel thiazolidinedione derivatives of α-lipoic acid have been prepared, demonstrating potent activators of peroxisome proliferator-activated receptor gamma (PPARγ) and showing antiinflammatory effects in models of allergic contact dermatitis (Venkatraman et al., 2004). Another study emphasized α-lipoic acid's biological activity and therapeutic potential, supporting its use in the ancillary treatment of various diseases, highlighting its role as a powerful antioxidant (Gorąca et al., 2011).
Enhanced Pharmacological Activity
- Enhanced Pharmacological Activity: Lipoic acid analogs have been synthesized with enhanced pharmacological activity, indicating the potential for developing more effective therapeutic agents based on lipoic acid's structure (Kates et al., 2014).
Safety And Hazards
Biotin is generally acknowledged as safe (GRAS) as a nutrient for human consumption, according to the U.S. FDA (GMP), [21CFR182.8159] . Biotin is not restricted from use in any way under the rules governing cosmetic products in the European Union (EU) . The maximum leave-on-use concentration of biotin is 0.1% (in several formulation types) .
Eigenschaften
IUPAC Name |
5-[(3aS,4S,6aR)-5-imino-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O4S/c11-18(17)5-6-9(13-10(16)12-6)7(18)3-1-2-4-8(14)15/h6-7,9,11H,1-5H2,(H,14,15)(H2,12,13,16)/t6-,7-,9-,18?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFHTLYKBUCIEM-UVLIGIHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1(=N)=O)CCCCC(=O)O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1(=N)=O)CCCCC(=O)O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3As,4S,6aR)-5-imino-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Methoxy-5-methylphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2942656.png)
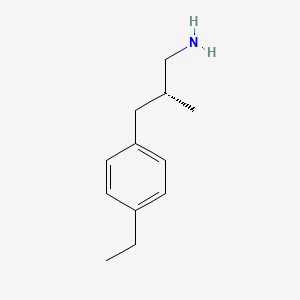


![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2942660.png)

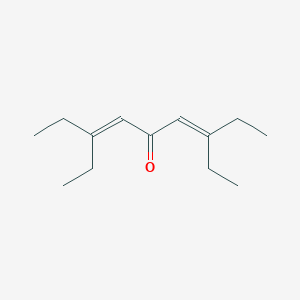
![2,5-dichloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2942666.png)
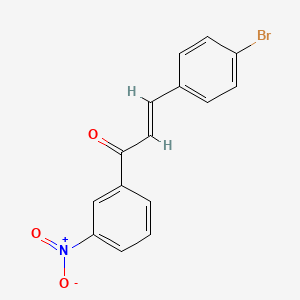
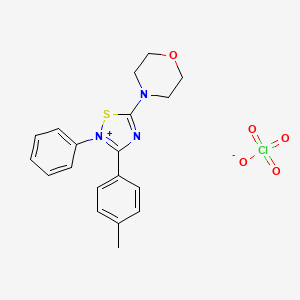

![methyl 2-(2,5-difluorophenyl)-2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]amino]propanoate](/img/structure/B2942672.png)

